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Compound of Interest |

3-Hydroxy-7-oxocholan-24-oic
Compound Name:
acid
CAS No.: 4651-67-6
Cat. No.: B041447
\ J

-Hydroxy-7-o0x0-5
-cholan-24-oic Acid (Nutriacholic Acid) Methodology: 1D (
H,

C) and 2D (HSQC, HMBC, NOESY) NMR Spectroscopy Audience: Pharmaceutical Analysts,
Structural Biologists, and Process Chemists[1][2][3]

Executive Summary & Chemical Context[1][3][4][5]
[6][7][8]1[9][10]

Nutriacholic acid (CAS: 4651-67-6), chemically known as 3
-hydroxy-7-0x0-5

-cholan-24-oic acid (or 7-ketolithocholic acid), is a critical bile acid derivative.[1][2][3] It serves
as a key intermediate in the synthesis of ursodeoxycholic acid (UDCA) and chenodeoxycholic
acid (CDCA) and acts as a specific impurity marker in pharmaceutical bile acid production [1,
2].[1][3]
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Unlike its congeners (Cholic acid, UDCA) which possess hydroxyl groups at C-7, Nutriacholic
acid is defined by a ketone functionality at C-7.[1][2][3] This structural deviation fundamentally
alters its electronic environment and pharmacological profile, acting as a TGR5 receptor
modulator [3].[2]

This protocol details the definitive structural assignment of Nutriacholic acid.[3] It moves
beyond basic spectral matching, providing a mechanistic workflow to distinguish the 7-oxo
moiety from 7-hydroxy isomers using scalar and dipolar coupling networks.[1][2][3]
Experimental Protocol: Sample Preparation &
Acquisition

Solvent Selection Strategy

Bile acids are amphiphilic and prone to micellar aggregation in non-polar solvents, which
causes signal broadening and chemical shift anisotropy.[2]

 Recommended Solvent:Methanol-
(CD
OD) or Pyridine-
[112][3]
o Rationale: Methanol-

disrupts hydrogen bonding networks, preventing dimerization of the carboxylic acid tall
and aggregation of the steroid core.[2] Pyridine-

is superior for resolving overlapping methyl signals and descalding hydroxyl protons if
exchange suppression is required [4].[1][2][3]

¢ Avoid: Chloroform-

(CDCI

) is discouraged for precise structural work unless concentration is <5 mM, as concentration-
dependent shifts occur at the C-3 and C-24 positions.[1][2][3]

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Sample Preparation Workflow

» Weighing: Accurately weigh 10—-15 mg of Nutriacholic acid reference standard.
e Solvation: Dissolve in 600

L of CD
OD (99.8% D).

e Homogenization: Vortex for 30 seconds; sonicate for 1 minute to ensure monomeric
dispersion.

o Reference: Add 0.03% TMS (Tetramethylsilane) as an internal reference (
ppm).

Acquisition Parameters (600 MHz Instrument)
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Pulse
Experiment Scans (NS) TD (Points) Rationale
Sequence

Quantitative
30 16 64k proton
z
H 1D J integration.[1][2]

[3]

Detection of
quaternary C-7
ketone (~212

ppm).[1][2][3]

C 1D zgpg30 1024 64k

Multiplicity

editing (CH/CH
HSQC hsqcetgp 8 2k x 256

vs CH

)-[11[3]

Long-range
coupling to
HMBC hmbcgplpndgf 16 4k x 512 "silent”
quaternary
carbons.[1][2][3]

Stereochemical

confirmation (A/B
NOESY noesygpphp 16 2k x 256 o )

ring junction).[1]

[3]

Structural Analysis & Causality
The "Silent" C-7: The Defining Feature

In UDCA or CDCA, the C-7 position bears a proton (H-7) and a hydroxyl group.[1][2][3] In
Nutriacholic acid, oxidation to a ketone removes H-7.[2][3]

e Observation: The
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H NMR spectrum will lack the multiplet signal typically found between 3.8—4.0 ppm (for 7
-H) or 3.5-3.6 ppm (for 7
-H).[1][2][3]
» Validation: The absence of this signal, combined with the retention of the H-3 multiplet, is the

primary filter for 7-oxo identification.[1][2]

Key Signhal Assignments

The following shifts are characteristic in CD

OD relative to TMS.

Table 1: Critical NMR Chemical Shifts for Nutriacholic Acid
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Position

Atom Type

(ppm)

(ppm)

Multiplicity

Diagnostic
Note

C-7

Ketone

2125

Singlet (qC)

Definitive
marker.[1][2]
[3] Downfield
shift >200

ppm.

C-3

Methine

3.52

70.4

Multiplet

3

-OH
geometry (H-
3

is axial).[1][2]
(3]

C-24

Carboxyl

177.8

Singlet (qC)

Side chain

terminus.

C-18

Methyl

0.68

115

Singlet

Angular
methyl
(shifted by C-
7 ketone

anisotropy).

[1](21[3]

C-19

Methyl

1.01

22.1

Singlet

Angular
methyl (A/B
ring junction).

[1](21[3]

C-21

Methyl

0.96

17.8

Doublet

Side chain

methyl (

Hz).[1][2][3]

C-6

Methylene

2.85 (dd)

44.2

dd

Deshielded

-proton to the
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C-7 ketone.
[1](2][3]

Mechanistic Validation via 2D NMR
HMBC (Heteronuclear Multiple Bond Correlation)

To rigorously prove the location of the ketone at C-7 (and not C-3 or C-12), observe the long-
range (

) couplings to the carbonyl carbon at
212 ppm.[1][2][3]
e H-6 to C-7: The protons at C-6 (adjacent to the ketone) will show a strong

correlation to the 212 ppm signal.[1][2][3]

e H-8to C-7: The methine proton at C-8 (ring junction) will show a

correlation.[1][2][3]

e H-5to C-7: The H-5 proton (A/B ring junction) will show a

correlation.[1][2][3]

e H-9to C-7: Weak

correlation confirming the C-ring integration.

NOESY (Stereochemistry)
e 5

-Configuration: Strong NOE correlations between H-19 (angular methyl) and H-5 are absent
(trans-like relationship in cis-fused system? No, in 5

steroids, A/B is cis.[2] H-5 is
, Me-19 is

[1][2][3] They are cis).

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://cymitquimica.com/products/TR-N925550/4651-67-6/nutriacholic-acid/
https://www.jmcs.org.mx/index.php/jmcs/article/download/2061/1479/20612
https://precision.fda.gov/ginas/app/ui/substances/5aa87323-6ad7-4d01-a5db-0e1beefd1ccb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Correction on Steroid Stereochemistry: In 5

-cholanic acid, the A/B ring fusion is cis.[1][2] The H-5 proton is
-oriented, and the C-19 methyl is

-oriented.[1][2][3] Therefore, a strong NOE is observed between H-5 and H-19.[1][2][3] This
confirms the 5

skeleton (mammalian bile acid) versus 5

(allo-bile acid) [5].[1][3]

Logical Workflow Visualization

The following diagram illustrates the decision matrix for confirming Nutriacholic acid against
common impurities (Lithocholic acid, UDCA).
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Unknown Bile Acid Sample

1H NMR Experiment
(Focus: 3.0 - 4.5 ppm region)

Is H-7 Signal Present?
(Multiplet @ ~3.8 ppm)

0 (H-7 Absent) Yes (H-7 Found)

13C NMR Experiment Identity: UDCA or CDCA
(Focus: >200 ppm region) (7-OH present)

Is Carbonyl Signal Present?
(>210 ppm)

es (C7is C=0) No (C7 is CH2 ~26ppm)

HMBC Experiment Identity: Lithocholic Acid
(Correlate H-6/H-8 to Carbonyl) (No 7-OH, No 7-Oxo0)

orrelations Validated

|dentity CONFIRMED:

Nutriacholic Acid
(7-Ox0-LCA)

Click to download full resolution via product page
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Figure 1: Decision logic for the structural differentiation of Nutriacholic acid from related bile
acid derivatives.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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